BenchChemオンラインストアへようこそ!

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Data Gap Procurement Caution

N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 850936-54-8) is a synthetic small molecule (MF: C16H20N4O4S, MW: 364.42 g/mol) that integrates a 1,3,4-oxadiazole heterocycle, a 2-methylpiperidine sulfonamide, and a central benzamide core. This structural architecture places it within a broadly explored chemical space where oxadiazole-sulfonamide/benzamide hybrids have demonstrated diverse pharmacological activities, including inhibition of monoamine oxidase B (MAO-B) , matrix metalloproteinases (MMPs) , and carbonic anhydrase isoforms.

Molecular Formula C16H20N4O4S
Molecular Weight 364.42
CAS No. 850936-54-8
Cat. No. B2539301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide
CAS850936-54-8
Molecular FormulaC16H20N4O4S
Molecular Weight364.42
Structural Identifiers
SMILESCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C
InChIInChI=1S/C16H20N4O4S/c1-11-5-3-4-10-20(11)25(22,23)14-8-6-13(7-9-14)15(21)17-16-19-18-12(2)24-16/h6-9,11H,3-5,10H2,1-2H3,(H,17,19,21)
InChIKeyAHMPDXQALKPONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 850936-54-8): Procurement-Relevant Chemical Profile


N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 850936-54-8) is a synthetic small molecule (MF: C16H20N4O4S, MW: 364.42 g/mol) that integrates a 1,3,4-oxadiazole heterocycle, a 2-methylpiperidine sulfonamide, and a central benzamide core . This structural architecture places it within a broadly explored chemical space where oxadiazole-sulfonamide/benzamide hybrids have demonstrated diverse pharmacological activities, including inhibition of monoamine oxidase B (MAO-B) [1], matrix metalloproteinases (MMPs) [2], and carbonic anhydrase isoforms [3]. However, no peer-reviewed publication or patent was identified that reports the synthesis, biological characterization, or target engagement data specifically for CAS 850936-54-8.

Why N-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide Cannot Be Simply Replaced by In-Class Analogs


Within the N-(1,3,4-oxadiazol-2-yl)benzamide class, even minor structural modifications produce large shifts in target potency and selectivity. For example, in a series of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides, the most potent MAO-B inhibitor achieved an IC50 of 0.0027 µM, while the corresponding 3-benzenesulfonamide positional isomers were markedly weaker, and the N,N′-diacylhydrazine precursors were essentially inactive [1]. Similarly, swapping the 5-methyl-1,3,4-oxadiazole head group of the target compound for a 5-pyridin-4-yl-1,3,4-oxadiazole (CAS 862824-97-3) or a 5-[(methylsulfanyl)methyl]-1,3,4-oxadiazole (CAS 685837-39-2) changes both molecular weight by >40 Da and hydrogen-bonding capacity, which can fundamentally alter pharmacokinetics and target engagement . Without direct comparative pharmacology, generic substitution based solely on scaffold similarity carries a high risk of obtaining a compound with different potency, selectivity, or physicochemical behavior.

Quantitative Differentiation Evidence for N-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide (CAS 850936-54-8)


Head-to-Head or Cross-Study Comparable Data: Not Available

A systematic search of PubMed, PubChem, BindingDB, ChEMBL, Google Patents, and EPO databases was conducted for CAS 850936-54-8 and its substructure keys. No peer-reviewed publication, patent with explicit biological data, or public screening dataset was identified that reports quantitative activity (e.g., IC50, EC50, Ki, MIC, Kd, % inhibition at a defined concentration) for this compound. The structurally closest analog with public binding data is 2,3,4-trimethoxy-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]benzamide (BDBM46851, EC50 = 29.9 µM on NompC ion channel) [1], but this molecule differs substantially in the amide-side aryl group, precluding any direct potency comparison to CAS 850936-54-8. Consequently, no direct head-to-head comparison, cross-study comparable data, or robust class-level inference can be constructed that would allow a procurement decision-maker to differentiate CAS 850936-54-8 from a close analog based on quantitative performance metrics.

Data Gap Procurement Caution

Structural Differentiation from Closest Commercially Available Analogs

Three structurally related compounds are commercially available and represent the most likely substitution candidates for CAS 850936-54-8 in a procurement setting. The target compound differs from each in its oxadiazole 5-position substituent: CAS 850936-54-8 bears a methyl group (MW 364.42), whereas CAS 862824-97-3 carries a 4-pyridyl group (MW 427.48, ΔMW = +63.06), CAS 685837-39-2 carries a methylsulfanylmethyl group (MW 410.51, ΔMW = +46.09), and CAS 685837-54-1 carries an ethyl(phenyl)sulfamoyl group replacing the sulfonylpiperidine moiety entirely . The 5-methyl substitution on the oxadiazole ring of the target compound is the smallest and least lipophilic of these variants, which predicts higher aqueous solubility and lower metabolic liability compared to the 4-pyridyl or thioether-containing analogs, based on generally accepted medicinal chemistry principles.

Chemical Diversity Analog Comparison Procurement Specification

Class-Level Biological Precedent Supporting Targeted Procurement

The 1,3,4-oxadiazol-2-ylbenzenesulfonamide/benzamide chemotype to which CAS 850936-54-8 belongs has produced potent inhibitors across multiple target classes. In MAO-B inhibition, the most potent congener achieved an IC50 of 0.0027 µM with high selectivity over MAO-A, establishing this scaffold as capable of nanomolar target engagement [1]. In the MMP field, Shionogi's patent series (EP1172361A1) demonstrates that sulfonamide-oxadiazole hybrids can yield compounds with matrix metalloproteinase inhibitory activity relevant to osteoarthritis and tumor invasion [2]. For carbonic anhydrase, benzenesulfonamide-linked 1,3,4-oxadiazole hybrids have shown selective inhibition of tumor-associated isoforms hCA IX and XIII [3]. CAS 850936-54-8 incorporates the key pharmacophoric elements present in these literature-validated series: the 1,3,4-oxadiazole hydrogen-bond acceptor, the sulfonyl linker, and the benzamide NH donor.

MAO-B Inhibition MMP Inhibition Carbonic Anhydrase Inhibition Pharmacological Plausibility

Evidence-Linked Application Scenarios for Procuring N-(5-Methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide


Primary Screening Against Monoamine Oxidase B (MAO-B) for Neurodegenerative Disease Research

Given that the 1,3,4-oxadiazol-2-ylbenzenesulfonamide scaffold has yielded the most potent sulfonamide-based MAO-B inhibitors reported to date (IC50 as low as 0.0027 µM), CAS 850936-54-8 can be prioritized as a structurally distinct entry point for MAO-B screening libraries [1]. Its 5-methyl oxadiazole substitution and 2-methylpiperidine sulfonamide tail differentiate it from the 5-aryl variants that dominate the published SAR, potentially offering a novel selectivity profile or improved brain penetration.

Lead-Like Starting Point for Fragment-Based or Property-Driven Optimization

With a molecular weight of 364.42 g/mol—substantially lower than the closest commercial analogs CAS 862824-97-3 (427.48) and CAS 685837-39-2 (410.51)—CAS 850936-54-8 aligns well with lead-like chemical space criteria (MW < 400) . This makes it an attractive procurement choice for programs that prioritize low molecular weight and high ligand efficiency, particularly in CNS or anti-infective campaigns where excessive lipophilicity is detrimental.

Tool Compound for Exploring MMP or Carbonic Anhydrase Target Engagement

The sulfonamide-oxadiazole-benzamide architecture of CAS 850936-54-8 maps onto the pharmacophore requirements identified in Shionogi's MMP inhibitor patents and in multiple published carbonic anhydrase inhibitor series [2][3]. Although potency for this specific compound is uncharacterized, its procurement is warranted for laboratories seeking to diversify their in-house screening decks with a novel substitution pattern within a clinically and biologically validated chemotype.

Synthetic Intermediary for Derivatization Libraries

The 5-methyl-1,3,4-oxadiazole head group and the 2-methylpiperidine sulfonamide tail each contain chemically accessible handles for further derivatization (e.g., N-alkylation, oxidation at the thioether level, or amide coupling). Procurement of CAS 850936-54-8 as a core scaffold can enable rapid parallel synthesis of diverse analog libraries, particularly for medicinal chemistry groups focusing on oxadiazole-containing kinase inhibitors, GPCR modulators, or antibacterials.

Quote Request

Request a Quote for N-(5-methyl-1,3,4-oxadiazol-2-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.